1-Cyclohexyl-3-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea
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Overview
Description
1-Cyclohexyl-3-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a cyclohexyl group, an ethoxy group, and a hydroxyphenyl group, making it a unique molecule with potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea typically involves the reaction of cyclohexyl isothiocyanate with 3-ethoxy-4-hydroxybenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thioureas.
Scientific Research Applications
1-Cyclohexyl-3-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other thiol-dependent enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. The presence of the hydroxyphenyl group allows for additional interactions with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea
- 1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea
Uniqueness
1-Cyclohexyl-3-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea is unique due to the presence of the ethoxy and hydroxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming specific interactions with biological targets, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-2-21-15-10-12(8-9-14(15)20)11-17-19-16(22)18-13-6-4-3-5-7-13/h8-11,13,20H,2-7H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOMOQNROQZPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)NC2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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